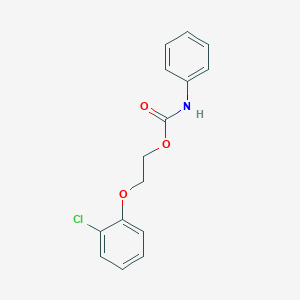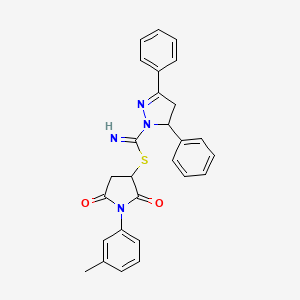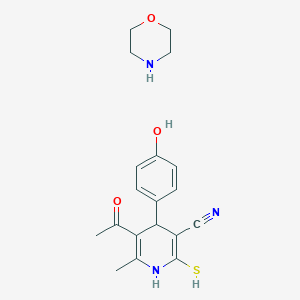
2-(2-chlorophenoxy)ethyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)ethyl phenylcarbamate, also known as Clophen A50, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.79 g/mol.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenoxy)ethyl phenylcarbamate involves the inhibition of acetylcholinesterase activity. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting the activity of this enzyme, this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses and ultimately leading to paralysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase activity. This leads to an accumulation of acetylcholine in the synaptic cleft, which can result in a range of effects depending on the location and concentration of the compound. In plants, this compound has been shown to inhibit photosynthesis and respiration, leading to growth inhibition and ultimately death. In animals, it can lead to paralysis, respiratory failure, and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenoxy)ethyl phenylcarbamate in lab experiments is its ability to inhibit acetylcholinesterase activity, which can be useful in the study of the nervous system and the development of drugs for the treatment of neurological disorders. However, one limitation of using this compound is its toxicity, which can make it difficult to work with in lab settings. Careful handling and proper safety precautions are necessary to avoid exposure to the compound.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-chlorophenoxy)ethyl phenylcarbamate in scientific research. One area of interest is the development of new drugs for the treatment of neurological disorders based on its ability to inhibit acetylcholinesterase activity. Another area of interest is the study of its effects on the environment and the development of more environmentally friendly alternatives. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound.
Synthesemethoden
The synthesis of 2-(2-chlorophenoxy)ethyl phenylcarbamate involves the reaction of phenyl isocyanate with 2-(2-chlorophenoxy)ethanol in the presence of a base catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The overall yield of the synthesis is around 60-70%.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)ethyl phenylcarbamate has been extensively used in scientific research as a pesticide and herbicide. It is also used as a chemical intermediate in the synthesis of other compounds. In addition, it has been used in the study of the physiology and biochemistry of plants, animals, and microorganisms. It is known to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses. This property has made it useful in the study of the nervous system and the development of drugs for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-13-8-4-5-9-14(13)19-10-11-20-15(18)17-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVORXYTTWKIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorobenzyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4920814.png)
![4-[4-(2-fluorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4920821.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B4920831.png)

![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4920847.png)
![4,6-bis[(4,6-dimethyl-2-pyrimidinyl)thio]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B4920858.png)
![ethyl 4-{[(4-chloro-2,6-dimethyl-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B4920864.png)
![N-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4920870.png)
![4-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4920885.png)
![15-methyl-N-(3-pyridinylmethyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4920890.png)
![1'-{[5-(methoxymethyl)-2-furyl]methyl}-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4920898.png)

![methyl N-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)glycinate](/img/structure/B4920907.png)

